Tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a dimethylphenyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions. This can be achieved by using oxidizing agents such as osmium tetroxide or potassium permanganate.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through Friedel-Crafts alkylation reactions. This involves the reaction of the azetidine ring with a dimethylphenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, thiols.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug design and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the azetidine ring can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The dimethylphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(3,4-dimethylphenyl)-2-azetidinecarboxylate: Similar structure but lacks the hydroxy group.
Tert-butyl 3-(3,4-dimethylphenyl)-3-azetidinecarboxylate: Similar structure but lacks the hydroxy group and has a different substitution pattern.
Uniqueness
Tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the hydroxy group, which can participate in various chemical reactions and interactions. This makes it a versatile compound for use in different fields of research and industry.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11-6-7-13(8-12(11)2)16(19)9-17(10-16)14(18)20-15(3,4)5/h6-8,19H,9-10H2,1-5H3 |
InChI Key |
TWJAGQSWQHBAMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O)C |
Origin of Product |
United States |
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